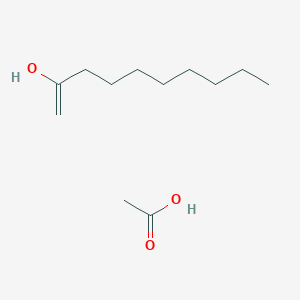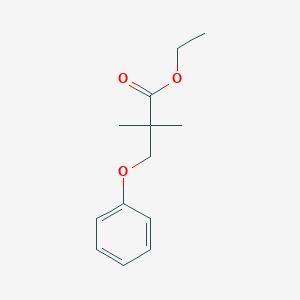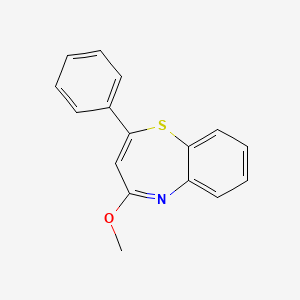
4-Methoxy-2-phenyl-1,5-benzothiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-phenyl-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms, fused to a benzene ring. The presence of a methoxy group at the 4-position and a phenyl group at the 2-position further defines its structure. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenyl-1,5-benzothiazepine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting Schiff base is then cyclized to form the benzothiazepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4-Methoxy-2-phenyl-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
科学的研究の応用
4-Methoxy-2-phenyl-1,5-benzothiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its enzyme inhibitory properties and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 4-Methoxy-2-phenyl-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 1,2-Benzothiazepine
- 1,3-Benzothiazepine
- 1,4-Benzothiazepine
- 1,5-Benzothiazepine (without methoxy or phenyl substituents)
Uniqueness
4-Methoxy-2-phenyl-1,5-benzothiazepine is unique due to the presence of the methoxy and phenyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s bioactivity, solubility, and stability compared to other benzothiazepines .
特性
CAS番号 |
104505-69-3 |
|---|---|
分子式 |
C16H13NOS |
分子量 |
267.3 g/mol |
IUPAC名 |
4-methoxy-2-phenyl-1,5-benzothiazepine |
InChI |
InChI=1S/C16H13NOS/c1-18-16-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-16/h2-11H,1H3 |
InChIキー |
VXOLHHXMOSVWDZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2SC(=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


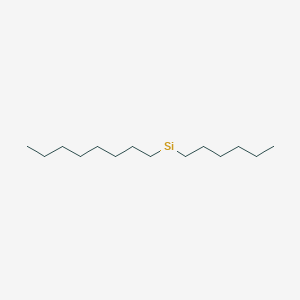

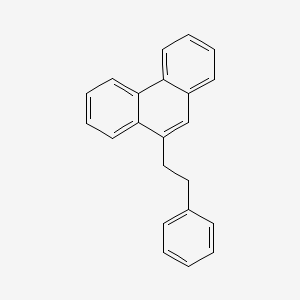
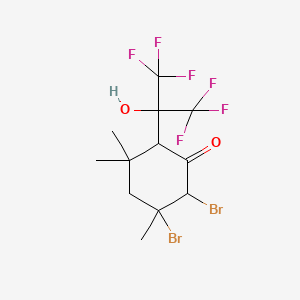


![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
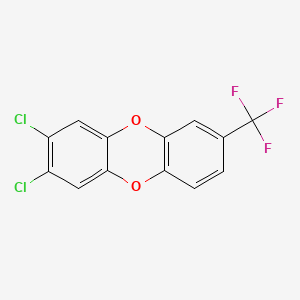


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
